PS-C2

Photopharmacology Chemical Biology K-Ras(G12C) Inhibition

Traditional K-Ras(G12C) inhibitors lack spatiotemporal control, limiting real-time signaling studies. PS-C2 is a photoswitchable covalent inhibitor enabling light-dependent, reversible modulation of oncogenic K-Ras activity. - 100% covalent modification by the cis isomer under UV light ensures robust target engagement. - 52.2 h thermal half-life allows time-gated, washout-free perturbation experiments. - Light-inducible shift in GTP IC50 supports on-demand optical control for live-cell dynamics assays.

Molecular Formula C14H10Cl3N3O
Molecular Weight 342.604
Cat. No. B1193554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePS-C2
SynonymsPS-C2;  PS C2;  PSC2
Molecular FormulaC14H10Cl3N3O
Molecular Weight342.604
Structural Identifiers
SMILESO=C(NC1=CC=C(/N=N/C2=CC=C(Cl)C=C2Cl)C=C1)CCl
InChIInChI=1S/C14H10Cl3N3O/c15-8-14(21)18-10-2-4-11(5-3-10)19-20-13-6-1-9(16)7-12(13)17/h1-7H,8H2,(H,18,21)/b20-19+
InChIKeyDJBLMFOQZJUHKY-FMQUCBEESA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PS-C2: Photoswitchable K-Ras(G12C) Inhibitor


PS-C2 is a small-molecule azobenzene-containing compound that functions as a photoswitchable allosteric covalent inhibitor of the mutant small GTPase K-Ras(G12C) [1]. It is designed to bind to an allosteric pocket on K-Ras(G12C) and, upon photoisomerization between its trans and cis conformations, differentially modulate the protein's nucleotide affinity, thereby enabling spatiotemporal optical control over K-Ras(G12C) activity [1]. This unique photopharmacological property distinguishes PS-C2 from conventional non-photoswitchable K-Ras(G12C) inhibitors, making it a valuable chemical biology tool for probing the dynamic conformation and function of oncogenic K-Ras [1].

Why Generic Inhibitors Cannot Substitute for PS-C2


The core value proposition of PS-C2 lies not in its basal potency as a K-Ras(G12C) inhibitor, but in its unique photoswitchable functionality, which enables reversible, light-dependent control over target protein activity [1]. Generic or non-photoswitchable K-Ras(G12C) inhibitors, such as the allosteric covalent inhibitor Compound 12, exert a static, constitutive effect on nucleotide affinity that is independent of light [1]. In contrast, the photoswitchable azobenzene scaffold of PS-C2 allows researchers to actively and reversibly modulate K-Ras(G12C) GTP affinity by alternating between UV and visible light irradiation [1]. Substitution with a non-photoswitchable analog would forfeit this entire layer of spatiotemporal control, rendering the compound useless for experiments designed to probe the real-time dynamics of K-Ras signaling or for applications requiring precise, on-demand modulation of protein function [1].

PS-C2: Head-to-Head Performance Comparison


Photoswitchable Modulation of GTP Affinity

PS-C2 demonstrates a clear, light-dependent shift in K-Ras(G12C) GTP affinity, a property not observed with the non-photoswitchable inhibitor Compound 12 and superior to the structurally related photoswitchable analog PS-C1 [1]. In a nucleotide exchange assay measuring the IC50 for GTP, the PS-C2-cis conjugate exhibited a distinct shift in GTP IC50 upon UV irradiation, whereas Compound 12 showed no significant change and PS-C1 showed a weaker overall effect [1]. This establishes PS-C2 as the most effective photoswitchable modulator of GTP affinity among the tested compounds [1].

Photopharmacology Chemical Biology K-Ras(G12C) Inhibition

Enhanced Covalent Modification by cis Isomer

The isomeric state of PS-C2 significantly impacts its ability to covalently modify K-Ras(G12C), a critical first step for its inhibitory and photoswitchable activity [1]. When incubated with the target protein, the cis conformation of PS-C2 achieved complete (100%) covalent modification, whereas the trans conformation modified only 50% of the protein [1]. In comparison, the analog PS-C1 showed lower modification efficiencies in both its trans (16%) and cis (30%) forms [1].

Covalent Inhibitor Target Engagement K-Ras(G12C)

Thermal Stability of cis Isomer

The thermal half-life of the metastable cis isomer is a critical performance parameter for photoswitchable compounds, dictating the duration of the light-induced biological effect in the absence of continuous irradiation [1]. PS-C2-cis exhibits a thermal half-life (t1/2) of 52.2 hours at 25°C in DMSO, which is significantly shorter than the 94.8-hour half-life of the structurally related PS-C1-cis analog [1].

Photochemistry Photoswitch Stability Azobenzene

PS-C2: Optimal Application Scenarios


Spatiotemporal Probing of K-Ras(G12C) Dynamics

Researchers aiming to dissect the real-time, spatially resolved role of K-Ras(G12C) in cellular signaling pathways can utilize PS-C2's photoswitchable properties to acutely modulate GTP affinity with light [1]. The 100% covalent modification efficiency of PS-C2-cis ensures robust target engagement, while the 52.2-hour thermal half-life of its cis isomer allows for precisely timed, reversible perturbation experiments without long-term constitutive inhibition [1]. This makes PS-C2 an ideal tool for studying the immediate and dynamic consequences of K-Ras(G12C) activation or inactivation in specific subcellular compartments [1].

Photopharmacological Assay Design and Validation

The demonstrated light-dependent shift in GTP IC50 for PS-C2, contrasted with the absence of such a shift for Compound 12, provides a validated benchmark for developing and optimizing new photopharmacological assays targeting K-Ras(G12C) [1]. Scientists developing high-content screening platforms or cell-based assays that require an inducible, light-controlled modulator of K-Ras activity can use PS-C2 as a positive control to calibrate system responsiveness, optical parameters (365 nm vs. visible light), and the temporal dynamics of the readout [1].

Photoswitchable Inhibitor Scaffold Optimization

For medicinal chemists and chemical biologists engaged in structure-activity relationship (SAR) studies of photoswitchable allosteric inhibitors, PS-C2 serves as a critical benchmark compound [1]. Its quantitative performance metrics—including 100% covalent modification efficiency, 52.2 h cis-isomer half-life, and superior GTP affinity modulation compared to PS-C1—provide a robust baseline against which novel analogs can be evaluated [1]. This enables rational, data-driven optimization of next-generation photoswitchable probes with tailored photochemical and biochemical properties [1].

Isomeric State Impact on Target Engagement

PS-C2's stark, quantifiable difference in covalent modification efficiency between its trans (50%) and cis (100%) conformations makes it a powerful tool for studying the fundamental relationship between a small molecule's three-dimensional shape and its ability to engage a protein target [1]. Researchers can use PS-C2 to probe how conformational changes induced by light directly translate into differential binding and covalent bond formation, providing insights applicable to the broader fields of covalent drug discovery and photopharmacology [1].

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